2-Cyano-6-isopropylaminobenzothiazole
Description
2-Cyano-6-isopropylaminobenzothiazole is a benzothiazole derivative characterized by a cyano (-CN) group at position 2 and an isopropylamino (-NH-CH(CH₃)₂) group at position 6. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring (sulfur and nitrogen atoms).
Key structural features:
- Cyano group: Electron-withdrawing, enhancing stability and altering electronic properties.
- Isopropylamino group: Bulky substituent that may sterically hinder reactions or modulate solubility.
Properties
Molecular Formula |
C11H11N3S |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
6-(propan-2-ylamino)-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C11H11N3S/c1-7(2)13-8-3-4-9-10(5-8)15-11(6-12)14-9/h3-5,7,13H,1-2H3 |
InChI Key |
NHNITBFSVQNKEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC2=C(C=C1)N=C(S2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzothiazole Derivatives
Below is a comparative analysis of structurally related benzothiazole compounds, leveraging insights from the provided evidence (2-Aminobenzothiazole) and inferred properties of the target compound.
Table 1: Structural and Functional Comparison
Key Findings :
Reactivity: The cyano group in this compound may reduce nucleophilic reactivity compared to the amino group in 2-Aminobenzothiazole.
Safety Considerations: Like 2-Aminobenzothiazole, thermal decomposition of this compound may release toxic gases (e.g., HCN, SOₓ) due to the cyano and sulfur-containing backbone . Handling protocols (e.g., PPE, ventilation) would align with benzothiazole derivatives but require validation.
Applications: 2-Aminobenzothiazole: Primarily used in polymer stabilization and corrosion inhibition. this compound: Hypothesized applications in medicinal chemistry (e.g., kinase inhibitors) due to its electron-deficient cyano group.
Q & A
Basic: What safety protocols are critical when handling 2-Cyano-6-isopropylaminobenzothiazole in laboratory settings?
Methodological Answer:
- Ventilation & PPE: Use local exhaust ventilation and personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to avoid inhalation, skin, or eye contact. Avoid exposure to strong oxidizing agents .
- Spill Management: Collect spilled material using non-sparking tools, place in sealed containers, and dispose of according to environmental regulations. Avoid generating dust or vapors during cleanup .
- Emergency Procedures: For inhalation, move the individual to fresh air; for skin/eye contact, rinse immediately with water for 15 minutes. Do not induce vomiting if ingested—seek medical attention .
Basic: What synthetic routes are recommended for preparing this compound derivatives?
Methodological Answer:
- Cyanation Catalysis: Use DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst for efficient cyanation of precursor compounds. This method improves yield and scalability while minimizing side reactions .
- Precursor Selection: Start with 6-isopropylamino-2-aminobenzothiazole intermediates. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity .
Advanced: How can researchers optimize the biological activity of this compound derivatives for pharmacological applications?
Methodological Answer:
- Structural Modifications: Introduce substituents at the benzothiazole ring’s 4- and 5-positions to enhance antifungal or antiviral activity. For example, fluorinated or chlorinated groups improve membrane permeability .
- SAR Studies: Conduct structure-activity relationship (SAR) analyses using in vitro assays (e.g., MIC tests for antifungal activity). Compare derivatives like 6-aryl or 6-(trifluoromethyl)phenyl analogs to identify key pharmacophores .
Advanced: What experimental strategies mitigate contradictions in reported biological activity data for benzothiazole derivatives?
Methodological Answer:
- Longitudinal Panel Design: Implement multi-wave studies (e.g., measurements at baseline, 1 week, and 1 year) to differentiate short-term adaptive effects from long-term degradation or toxicity .
- Statistical Controls: Use structural equation modeling (SEM) to account for common method variance and validate factorial invariance across time points. Bootstrapping can assess mediation effects (e.g., effort exertion as a mediator) .
Advanced: How should researchers address thermal instability during the synthesis of this compound?
Methodological Answer:
- Temperature Control: Maintain reaction temperatures below 80°C to prevent decomposition. Use inert atmospheres (N₂/Ar) to avoid oxidative side reactions .
- Analytical Monitoring: Employ real-time FTIR or HPLC to detect early degradation products. Adjust solvent systems (e.g., switch from DMF to acetonitrile) if exothermic peaks are observed .
Basic: What analytical techniques are recommended for purity assessment of this compound?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Calibrate against certified reference standards .
- Spectroscopy: Confirm molecular structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Monitor for common impurities like unreacted isopropylamine precursors .
Advanced: What mechanisms explain the dual role of benzothiazole derivatives as both antioxidants and pro-oxidants?
Methodological Answer:
- Redox Cycling Studies: Use cyclic voltammetry to measure oxidation potentials. Derivatives with lower potentials (e.g., < 0.5 V vs. SCE) act as pro-oxidants under high oxidative stress, while hydroxylated analogs scavenge radicals .
- Cellular Assays: Compare ROS levels in treated vs. untreated cells (e.g., using DCFH-DA fluorescence). Correlate results with substituent electronegativity .
Advanced: How can computational modeling guide the design of this compound-based enzyme inhibitors?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target enzymes (e.g., CYP450 isoforms). Prioritize derivatives with ΔG < -8 kcal/mol .
- MD Simulations: Perform 100-ns molecular dynamics runs to assess binding stability. Analyze RMSD plots to identify rigid scaffolds with minimal conformational flexibility .
Basic: What storage conditions prevent degradation of this compound?
Methodological Answer:
- Temperature: Store at -20°C in airtight, light-resistant containers. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the cyano group .
- Desiccation: Use silica gel packs to maintain low humidity (< 10% RH). Degradation products like carboxylic acids form under moist conditions .
Advanced: What strategies validate the environmental safety of this compound waste streams?
Methodological Answer:
- Ecotoxicology Assays: Test acute toxicity in Daphnia magna (48-h LC₅₀) and algal growth inhibition (OECD 201). Compare results to regulatory thresholds (e.g., EPA DSSTox data) .
- Biodegradation Studies: Use OECD 301B (CO₂ evolution test) to assess microbial breakdown. Derivatives with > 60% mineralization in 28 days are classified as readily biodegradable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
